6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine
Overview
Description
6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine is an organic compound with the molecular formula C12H13N5O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine typically involves the condensation of ethyl acetoacetate with 4-nitrobenzaldehyde, followed by cyclization with guanidine. The reaction conditions often require a basic medium, such as sodium ethoxide in ethanol, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: condensation, cyclization, and purification. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: 6-Ethyl-5-(4-aminophenyl)pyrimidine-2,4-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential antimalarial agents and other pharmaceuticals.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Biological Research: It serves as a tool for studying enzyme interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The compound’s pyrimidine core allows it to mimic natural nucleobases, facilitating its incorporation into biological systems .
Comparison with Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Similar structure but lacks the nitro group, leading to different reactivity and applications.
6-Ethyl-5-(4-aminophenyl)pyrimidine-2,4-diamine: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness: 6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
6-ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-2-9-10(11(13)16-12(14)15-9)7-3-5-8(6-4-7)17(18)19/h3-6H,2H2,1H3,(H4,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABNISKVRMEKMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10321293 | |
Record name | 6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10321293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71552-34-6 | |
Record name | NSC372954 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372954 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10321293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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